

Technical Guide: 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

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Compound of Interest

Compound Name: 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B010941

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For the attention of: Researchers, scientists, and drug development professionals.

Topic: This technical guide provides a comprehensive overview of the chemical compound **6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one**, with the CAS Number 105807-80-5. Due to the limited availability of specific data for this compound, this guide also includes information on the closely related and more extensively studied unmethylated analog, 6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 89976-75-0), and the broader class of 2H-1,4-benzoxazin-3(4H)-one derivatives to provide a comprehensive understanding of this chemical family.

Core Compound Properties

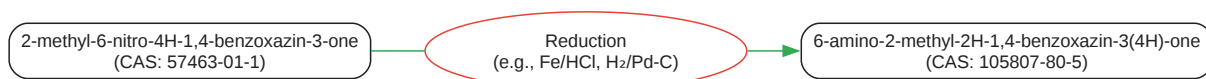
Detailed experimental data for **6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one** is not readily available in published literature. However, the properties of the unmethylated analog, 6-amino-2H-1,4-benzoxazin-3(4H)-one, provide a useful reference point.

Table 1: Physicochemical Properties of 6-amino-2H-1,4-benzoxazin-3(4H)-one

Property	Value	Source
CAS Number	89976-75-0	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₂	[1]
Molecular Weight	164.16 g/mol	[1]
Appearance	Ash colored crystalline solid	[2]
Melting Point	252-260 °C	[2]
Purity	≥ 97% (HPLC)	[2]
Storage Conditions	0-8°C	[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one** is not available, a plausible synthetic route can be inferred from available data. The compound 2-methyl-6-nitro-4H-1,4-benzoxazin-3-one (CAS: 57463-01-1) is a likely precursor. The synthesis would involve the reduction of the nitro group to an amine.



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Caption: Plausible synthesis of the target compound.

General Experimental Protocol: Reduction of a Nitroarene

The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis. Common methods include:

- **Catalytic Hydrogenation:** The nitro compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and treated with hydrogen gas in the presence of a catalyst, such as palladium

on carbon (Pd/C) or platinum oxide (PtO₂). The reaction is typically run at room temperature and atmospheric or slightly elevated pressure.

- **Metal-Acid Reduction:** A common laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). The nitro compound is stirred with the metal powder in an acidic solution, often with heating.

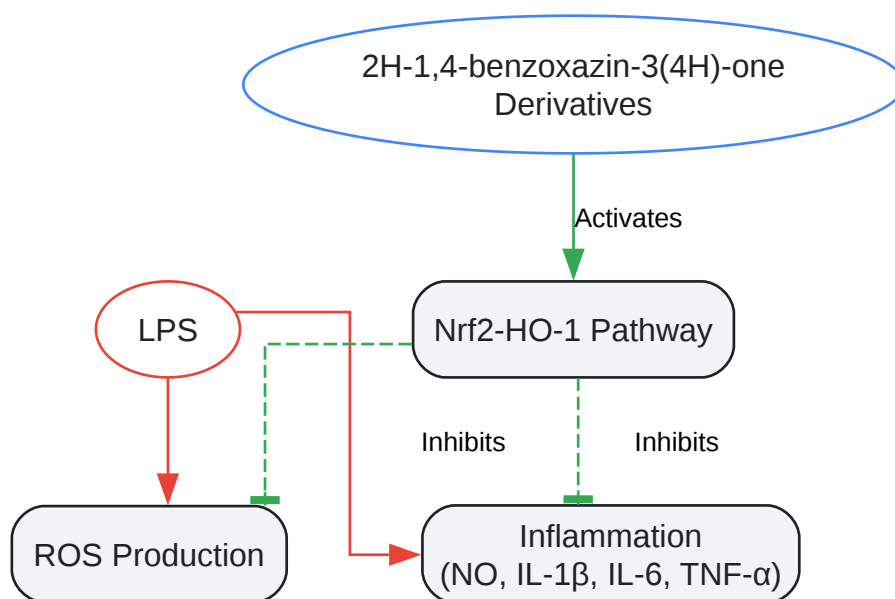
Note: The choice of reducing agent and reaction conditions would need to be optimized for the specific substrate to ensure high yield and purity.

Biological Activity and Signaling Pathways

Specific biological activity data for **6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one** is not documented. However, research on derivatives of the 2H-1,4-benzoxazin-3(4H)-one core structure has revealed significant anti-inflammatory properties.

Derivatives of 6-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and shown to exhibit anti-inflammatory effects in microglial cells. These compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF- α induced by lipopolysaccharide (LPS).

The mechanism of this anti-inflammatory action has been linked to the activation of the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular response to oxidative stress. By activating this pathway, the compounds reduce the production of reactive oxygen species (ROS) and alleviate inflammation.



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Caption: Anti-inflammatory action of derivatives.

Applications and Future Directions

The 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized for its therapeutic potential. The presence of an amino group at the 6-position provides a key site for further chemical modification, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

The primary applications and research areas for this class of compounds include:

- **Pharmaceutical Development:** As intermediates in the synthesis of novel therapeutic agents, particularly for neurological disorders and inflammatory conditions.
- **Agrochemicals:** In the development of new herbicides and pesticides.
- **Biochemical Research:** As tools to study enzyme inhibition and metabolic pathways.

Future research on **6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one** will likely focus on its synthesis, purification, and characterization, followed by the exploration of its biological activities and potential as a lead compound in drug discovery.

Conclusion

While specific data on **6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one** is currently scarce, the broader family of 2H-1,4-benzoxazin-3(4H)-one derivatives demonstrates significant potential in medicinal chemistry and agrochemical research. The information provided in this guide on the unmethylated analog and other derivatives serves as a valuable resource for researchers interested in this important class of heterocyclic compounds. Further investigation into the specific properties and activities of the title compound is warranted.

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References

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- To cite this document: BenchChem. [Technical Guide: 6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010941#6-amino-2-methyl-2h-1-4-benzoxazin-3-4h-one-cas-number]

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